molecular formula C9H7N3O2 B1280050 2-Amino-1,8-naphthyridine-3-carboxylic acid CAS No. 46298-84-4

2-Amino-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B1280050
CAS No.: 46298-84-4
M. Wt: 189.17 g/mol
InChI Key: OWIABIJQOSFTKB-UHFFFAOYSA-N
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Description

2-Amino-1,8-naphthyridine-3-carboxylic acid is a high-value chemical scaffold for research and development in medicinal chemistry. Its core structure is integral to the 1,8-naphthyridine class of compounds, which are recognized for a broad spectrum of pharmacological activities, with a particularly strong emphasis on antimicrobial properties . This compound serves as a versatile synthetic intermediate. Research indicates its utility in constructing complex tricyclic systems and in the preparation of various derivatives, including 2-vinylamino-1,8-naphthyridines and novel heterocyclic systems like pyrimido[4,5-b][1,8]naphthyridines, which are of significant interest in the search for new bioactive molecules . The primary research value of this compound lies in its role as a precursor for novel anti-infective agents. The 1,8-naphthyridine core is a known pharmacophore in antibacterial drugs, with its derivatives historically acting by inhibiting bacterial DNA gyrase . As such, this compound is a critical starting material for synthesizing new compounds aimed at overcoming multidrug-resistant bacterial pathogens . This product is intended for chemical synthesis and biological research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-amino-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-7-6(9(13)14)4-5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIABIJQOSFTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490978
Record name 2-Amino-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46298-84-4
Record name 2-Amino-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Steps

  • Condensation : 2-Aminopyridine reacts with diethyl ethoxymethylenemalonate (EMME) to form a diethyl-N-(6-substituted-2-pyridyl) aminomethylenemalonate intermediate.
  • Thermal Cyclization : The intermediate undergoes thermal cyclization at 250°C in diphenyl ether (Ph₂O) to yield ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.
  • Hydrolysis : The ester group is hydrolyzed under basic conditions (e.g., NaOH/ethanol) to produce the carboxylic acid.

Example :

Starting Material Reagents/Conditions Product Yield
2-Aminopicoline EMME, 250°C, Ph₂O Ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate 60–75%

Knorr and Conard-Limpach Reactions

These methods utilize β-ketoamides and malononitrile for cyclization.

Procedure

  • Microwave-Assisted Synthesis : A mixture of glutaraldehyde, malononitrile, and β-ketoamides is refluxed in ethanol under microwave irradiation (20 minutes) to form 2-amino-1,8-naphthyridine-3-carbonitrile.
  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using aqueous NaOH.

Advantages :

  • Catalyst-free conditions.
  • Short reaction times (20 minutes).

Example :

Starting Material Reagents/Conditions Product Yield
2-Aminonicotinaldehyde Malononitrile, glycerol, 80°C 2-Amino-1,8-naphthyridine-3-carboxylic acid 70–85%

Vilsmeier-Haack Cyclization

This method involves the use of POCl₃ and DMF for cyclization.

Steps

  • Precursor Synthesis : N-(4-Methylquinolin-2-yl)acetamide is treated with POCl₃ in DMF under microwave irradiation to form 2-chloro-3-formylbenzonaphthyridines.
  • Functional Group Conversion : The chloro and formyl groups are modified to introduce the amino and carboxylic acid moieties.

Example :

Starting Material Reagents/Conditions Product Yield
2-Amino-4-methylquinoline POCl₃, DMF, microwave (160W, 6 min) 2-Chloro-5-methylbenzo[b]-1,8-naphthyridine-3-carbaldehyde 90–95%

Alkylation and Hydrolysis

This approach modifies pre-existing 1,8-naphthyridine derivatives.

Procedure

  • Alkylation : 4-Hydroxy-1,8-naphthyridine-3-carboxylic acid is reacted with alkyl halides (e.g., ethyl iodide) in the presence of KOH or NaOH to form 1-alkyl derivatives.
  • Hydrolysis : The alkylated product is hydrolyzed to regenerate the carboxylic acid group.

Example :

Starting Material Reagents/Conditions Product Yield
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid Ethyl iodide, KOH, ethanol/water, reflux 1-Ethyl-7-methyl-1,8-naphthyridine-3-carboxylic acid 60–70%

Schiff Base and Hydrazide Formation

These reactions introduce the amino group post-cyclization.

Procedure

  • Chlorination : 2-Hydroxy-1,8-naphthyridin-3-carboxylic acid is treated with POCl₃ to form 2-chloro-1,8-naphthyridin-3-carboxylic acid.
  • Hydrazide Synthesis : The chloro compound reacts with hydrazine hydrate to yield 2-hydrazido-1,8-naphthyridin-3-carboxylic acid.

Example :

Starting Material Reagents/Conditions Product Yield
2-Hydroxy-1,8-naphthyridin-3-carboxylic acid POCl₃, reflux 2-Chloro-1,8-naphthyridin-3-carboxylic acid 80–90%

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Range Scalability
Gould-Jacobs EMME, Ph₂O 250°C, thermal 60–75% Moderate
Knorr/Conard-Limpach Malononitrile, glycerol Microwave, 80°C 70–85% High
Vilsmeier-Haack POCl₃, DMF Microwave (160W) 90–95% Moderate
Alkylation/Hydrolysis Alkyl halides, KOH Reflux, aqueous ethanol 60–70% Moderate
Schiff Base/Hydrazide POCl₃, hydrazine Reflux, ethanol 80–90% Low

Critical Challenges and Solutions

  • Thermal Stability : High-temperature cyclization (250°C) requires specialized equipment.
  • Functional Group Compatibility : Chlorination (POCl₃) may degrade sensitive intermediates.
  • Yield Optimization : Microwave-assisted methods reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the naphthyridine ring.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties
2-Amino-1,8-naphthyridine-3-carboxylic acid exhibits notable antimicrobial activity against a range of bacteria. Research indicates that derivatives of this compound are effective against both Gram-positive and Gram-negative strains. For instance, it has been shown to inhibit the activity of bacterial DNA ligase, an essential enzyme for DNA replication and repair, enhancing its potential as an antibacterial agent .

Case Study:
A study demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy comparable to standard antibiotics like tetracycline .

2. Anticancer Activity
The compound also shows promise as an anticancer agent. Research has indicated that certain derivatives possess cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

Case Study:
In a study evaluating the cytotoxic effects of 1,8-naphthyridine derivatives on murine P388 leukemia cells, it was found that specific structural modifications enhanced their cytotoxicity significantly .

3. Antihistaminic Activity
Recent studies have explored the antihistaminic properties of this compound derivatives. These compounds were synthesized and evaluated for their bronchorelaxant effects in vivo, showing promising results compared to standard antihistamines .

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. The use of computational tools such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is common to predict the pharmacokinetic properties of these compounds before synthesis .

Table 1: Summary of Synthesis Methods

Synthesis MethodDescriptionReferences
Multi-step Organic SynthesisInvolves several chemical reactions to modify structure
Computational ModelingUses software for predicting biological activity

Industrial Applications

1. Medicinal Chemistry
Due to its diverse biological activities, this compound is being explored for drug development. Its derivatives are candidates for treating infections and various diseases due to their antimicrobial and anticancer properties .

2. Materials Science
In the field of materials science, compounds containing the naphthyridine moiety are utilized in the development of light-emitting diodes (LEDs) and dye-sensitized solar cells. Their photochemical properties make them suitable for enhancing the efficiency of these technologies.

Table 2: Applications in Industry

Application AreaSpecific UseReferences
Medicinal ChemistryDevelopment of antibacterial and anticancer drugs
Materials ScienceComponents in LEDs and solar cells

Mechanism of Action

The mechanism of action of 2-Amino-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Pharmacological Activities

Functional Group Impact on Activity

A. Amino Group vs. Alkyl/Aryl Substituents
  • Nalidixic acid: Substitution with ethyl (1-C₂H₅) and methyl (7-CH₃) groups confers antibacterial activity via DNA gyrase inhibition, absent in the amino-substituted analog .
B. Carboxylic Acid Derivatives
  • Trifluoromethyl Substitution: 2-(Trifluoromethyl)-1,8-naphthyridine-3-carboxylic acid (MW: 242.15 g/mol) introduces strong electron-withdrawing effects, which may alter binding affinity compared to the amino-substituted compound .
C. Heterocyclic and Alicyclic Amines
  • Piperazinyl, morpholinyl, or pyrrolidinyl substituents at position 3 (e.g., compound 5b5) modulate antihistaminic activity (52–61% protection), suggesting that bulkier amines enhance receptor interactions .

Biological Activity

2-Amino-1,8-naphthyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Target Receptors and Pathways

The primary target of this compound is the H1 receptor , where it acts as an antagonist. This interaction influences histamine-mediated biochemical pathways that are crucial in immune regulation and inflammation. The compound's antagonistic action on the H1 receptor has implications for treating allergic reactions and other histamine-related disorders.

Biochemical Interactions

This compound has been shown to inhibit the activity of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis. This inhibition suggests potential use in developing anti-tuberculosis therapies. Furthermore, it modulates various cellular processes, affecting gene expression and cellular metabolism by interacting with protein kinases and other enzymes .

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly when combined with fluoroquinolones, enhancing their efficacy against multi-resistant bacterial strains such as E. coli and S. aureus .
  • Anticancer Activity : Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, halogen-substituted derivatives have shown IC50 values as low as 0.41 μM against specific cancer cell lines .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, as evidenced by its ability to downregulate pro-inflammatory cytokines in vitro .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several 1,8-naphthyridine derivatives in combination with standard antibiotics. The results indicated that subinhibitory concentrations of this compound significantly reduced the minimum inhibitory concentrations (MICs) of antibiotics against resistant strains, suggesting a synergistic effect .

AntibioticMIC without 2-Amino-1,8-NaphthyridineMIC with 2-Amino-1,8-Naphthyridine
Ofloxacin32 µg/mL4 µg/mL
Lomefloxacin16 µg/mL2 µg/mL

Anticancer Activity

Another study focused on the cytotoxic effects of various 1,8-naphthyridine derivatives on cancer cell lines. The findings revealed that compounds derived from this compound exhibited potent cytotoxicity with IC50 values ranging from 0.41 μM to 1.19 μM across different cancer types .

Pharmacokinetics

Pharmacokinetic studies utilizing in silico computational methods predict favorable absorption and distribution characteristics for this compound. These studies suggest that the compound is relatively stable under standard laboratory conditions but further research is needed to fully understand its metabolic pathways and excretion rates.

Q & A

Q. What are the key synthetic steps for preparing 2-amino-1,8-naphthyridine-3-carboxylic acid?

The synthesis involves a multi-step Gould–Jacobs reaction:

  • Step 1 : Condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate at 120–130°C for 2 hours, yielding diethyl 2-((pyridin-2-ylamino)methylene)malonate .
  • Step 2 : Cyclization in diphenyl ether at 240–250°C for 1 hour to form ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
  • Step 3 : Alkylation with NaH in DMF and appropriate alkyl chlorides (e.g., 4-chlorobenzyl chloride) to introduce substituents .
  • Step 4 : Hydrolysis with 10% NaOH/ethanol to yield the carboxylic acid derivative .
  • Final Step : Amide coupling with amines (e.g., 2-aminopyridine) under reflux to generate target compounds . Typical yields range from 67% to 76.6%, with purity confirmed via TLC and NMR .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

  • ¹H NMR : Identifies aromatic protons (e.g., δ 8.02–9.11 ppm for naphthyridine protons) and substituents (e.g., δ 5.68 ppm for benzyl CH₂) .
  • IR Spectroscopy : Confirms carbonyl groups (C=O at 1651–1686 cm⁻¹) and amide bonds (C=O amide at ~1686 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 for compound 5a) validate the molecular formula .
  • Elemental Analysis : Matches calculated vs. observed C/H/N content (e.g., C: 62.21% observed vs. 62.28% calculated) .

Q. What in vitro assays are used to evaluate antihistaminic activity?

  • In Vivo Protection Assays : Compounds are tested in histamine-induced bronchospasm models in mice. Activity is quantified as % protection (e.g., 52–61% for derivatives vs. 61.45% for lead compound 5a1) .
  • Sedation Screening : Sedative effects are measured as % reduction in locomotor activity (most derivatives show <10% sedation vs. 30% for chlorpheniramine) .

Advanced Research Questions

Q. How can computational tools optimize the drug-likeness of derivatives?

  • LogP/LogS Prediction : Programs like XLOGP3, WLOGP, and SILICOS-IT predict hydrophobicity (LogP) and solubility (LogS). Ideal ranges: LogP <5, LogS between -1 and -4 .
  • PASS Software : Predicts pharmacological activities (e.g., anti-inflammatory, PDE4 inhibition) and flags toxicity risks (e.g., mutagenicity) based on structural descriptors .
  • Molecular Docking : Reveals binding modes with H₁ receptors. For example, compound 5a1 forms hydrogen bonds with Asp107 and π-π stacking with Trp158 .

Q. How do structural modifications influence antihistaminic activity?

  • Substituent Effects :
Substituent% ProtectionSedation (%)
Pyridine (5a1)61.45<10
Piperazine (5a8)58.20<10
Morpholine (5a6)54.30<10
Data from
  • Key Insights : Aromatic amines (e.g., pyridine) enhance H₁ receptor affinity, while bulky aliphatic groups reduce bioavailability .

Q. How to resolve contradictions in biological data between in silico and in vivo results?

  • Case Study : A derivative with high in silico LogS (>-2) but low in vivo absorption may suffer from poor membrane permeability. Mitigation strategies:
  • Modify substituents to reduce hydrogen-bond donors (e.g., replace -OH with -OCH₃) .
  • Use prodrug strategies to enhance solubility .
    • Validation : Cross-check PASS predictions with in vitro ADMET assays (e.g., Caco-2 permeability) .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis?

  • Optimized Conditions :
  • Use diphenyl ether for cyclization (higher boiling point vs. phenoxy ether) to improve yield .
  • Replace NaH with K₂CO₃ in alkylation steps to reduce side reactions .
    • Purification : Column chromatography with methanol:chloroform (10:40) ensures >95% purity .

Q. How to design a structure-activity relationship (SAR) study?

  • Variable Parameters :
  • Core Modifications : Vary substituents at the 1-, 3-, and 7-positions of the naphthyridine ring .
  • Bioisosteric Replacements : Substitute carboxylic acid with tetrazole to enhance metabolic stability .
    • Assay Selection : Pair in vitro H₁ receptor binding (IC₅₀) with in vivo histamine challenge tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-1,8-naphthyridine-3-carboxylic acid

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